4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piroximone is a cardiotonic agent used primarily for the treatment of congestive heart failure. It belongs to the class of phosphodiesterase inhibitors, which work by increasing the force of contraction of the heart muscle, thereby improving cardiac output .
準備方法
The synthesis of Piroximone involves several steps, starting with the preparation of the dihydroimidazolone core. This core is then functionalized to introduce the pyridoyl group. The reaction conditions typically involve the use of acidic or neutral media for the oxidation steps and basic media for the reduction steps . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the purification of the final product .
化学反応の分析
Piroximone undergoes several types of chemical reactions:
Substitution: Various substitution reactions can be performed on the dihydroimidazolone core to introduce different functional groups.
Common reagents used in these reactions include carbon paste and glassy carbon electrodes for oxidation, and mercury electrodes for reduction . The major products formed from these reactions are typically oxidized or reduced derivatives of Piroximone .
科学的研究の応用
Piroximone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the electrochemical properties of dihydroimidazolones.
Biology: Investigated for its effects on cellular redox balance and lipid metabolism.
Medicine: Primarily used in the treatment of congestive heart failure due to its cardiotonic properties.
Industry: Employed in the development of new phosphodiesterase inhibitors for various therapeutic applications.
作用機序
Piroximone exerts its effects by inhibiting phosphodiesterase, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, Piroximone increases the levels of cAMP in cardiac cells, leading to enhanced calcium influx and stronger heart muscle contractions . This mechanism is distinct from that of other cardiotonic agents like digitalis, which work by inhibiting sodium-potassium ATPase .
類似化合物との比較
Piroximone is often compared with other phosphodiesterase inhibitors such as:
Milrinone: Similar in its mechanism of action but chemically unrelated.
Enoximone: Another cardiotonic agent with similar electrochemical properties.
Dobutamine: A sympathomimetic agent that increases cardiac output but does not have the same vasodilatory effects as Piroximone.
Piroximone is unique in its dual action as both a cardiotonic and a vasodilator, making it particularly effective in reducing pulmonary and systemic vascular resistance while increasing cardiac output .
特性
分子式 |
C11H13N3O2 |
---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
4-ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one |
InChI |
InChI=1S/C11H13N3O2/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6,8-9H,2H2,1H3,(H2,13,14,16) |
InChIキー |
WJBHKYQDAXROOK-UHFFFAOYSA-N |
正規SMILES |
CCC1C(NC(=O)N1)C(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。